molecular formula C17H16ClN3O2 B5453790 N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5453790
M. Wt: 329.8 g/mol
InChI Key: ARXOQZWEXLYAOD-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyridine ring substituted with a chlorine atom, a pyrrolidine ring with a ketone group, and a carboxamide group, making it a molecule of interest for its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable pyrrolidine precursor, the ring is functionalized to introduce the ketone group at the 5-position.

    Substitution on the Pyridine Ring: The pyridine ring is chlorinated at the 5-position using reagents like thionyl chloride or phosphorus pentachloride.

    Amide Bond Formation: The final step involves coupling the chloropyridine derivative with the pyrrolidine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the carboxamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the ketone group on the pyrrolidine ring, converting it to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents under reflux conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form stable complexes with biological macromolecules. It may also serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases by modulating biological pathways or inhibiting specific enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and stability make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-1-phenyl-5-oxopyrrolidine-3-carboxamide: Similar structure but lacks the methyl group on the phenyl ring.

    N-(5-bromopyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide: Similar structure with a bromine atom instead of chlorine on the pyridine ring.

    N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-hydroxypyrrolidine-3-carboxamide: Similar structure with a hydroxyl group instead of a ketone on the pyrrolidine ring.

Uniqueness

N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and binding properties. The presence of the chlorine atom on the pyridine ring and the ketone group on the pyrrolidine ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O2/c1-11-4-2-3-5-14(11)21-10-12(8-16(21)22)17(23)20-15-7-6-13(18)9-19-15/h2-7,9,12H,8,10H2,1H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXOQZWEXLYAOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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